3-(2-Cyanophenoxymethyl)benzoic acid

Description

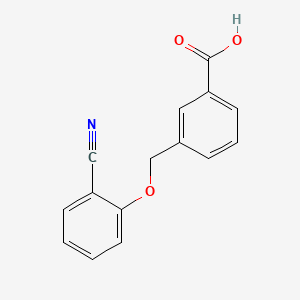

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-cyanophenoxy)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c16-9-13-5-1-2-7-14(13)19-10-11-4-3-6-12(8-11)15(17)18/h1-8H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUHBXMUGLGASF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCC2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501282785 | |

| Record name | 3-[(2-Cyanophenoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016880-52-6 | |

| Record name | 3-[(2-Cyanophenoxy)methyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1016880-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-Cyanophenoxy)methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 3 2 Cyanophenoxymethyl Benzoic Acid

Retrosynthetic Analysis of the 3-(2-Cyanophenoxymethyl)benzoic Acid Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections that inform potential forward synthetic strategies. The primary disconnection is the ether bond, suggesting a Williamson ether synthesis, Ullmann condensation, or Mitsunobu reaction as the final key step.

Disconnection of the Ether Linkage: The most logical retrosynthetic step is the cleavage of the C-O bond of the ether. This leads to two primary building blocks: a derivative of 3-(hydroxymethyl)benzoic acid or 3-(halomethyl)benzoic acid and 2-cyanophenol. This approach is advantageous as it allows for the late-stage coupling of two readily available or synthetically accessible aromatic rings.

Disconnection of the Cyano Group: An alternative, though likely less common, disconnection involves the formation of the cyano group. This could be envisioned from an amino precursor on the phenoxy ring via a Sandmeyer reaction. This strategy would involve the synthesis of an amino-substituted phenoxymethyl (B101242) benzoic acid intermediate.

Disconnection of the Carboxylic Acid: A third possibility is the formation of the carboxylic acid from a precursor such as a methyl group or an aldehyde on the benzyl (B1604629) moiety. This approach would involve the synthesis of a more complex intermediate followed by a late-stage oxidation.

Based on the availability of starting materials and the reliability of the reactions, the disconnection of the ether linkage presents the most straightforward and versatile approach for the synthesis of the target molecule and its analogues.

Exploration of Classical and Modern Synthetic Routes for Aryl Ether and Nitrile Formation

The construction of the this compound scaffold relies on the effective formation of the aryl ether linkage and the introduction of the cyano and carboxylic acid functionalities.

The formation of the diaryl ether-like linkage is a critical step in the synthesis. Several classical and modern methods can be employed.

Williamson Ether Synthesis: This is a classic and straightforward method for forming ethers. wikipedia.orgmasterorganicchemistry.com The synthesis would involve the reaction of the sodium or potassium salt of 2-cyanophenol with a methyl 3-(bromomethyl)benzoate, followed by hydrolysis of the ester to the carboxylic acid. The reaction is typically carried out in a polar aprotic solvent like DMF or acetone.

Table 1: Representative Conditions for Williamson Ether Synthesis

| Electrophile | Nucleophile | Base | Solvent | Temperature | Yield (Illustrative) |

| Methyl 3-(bromomethyl)benzoate | 2-Cyanophenol | K₂CO₃ | Acetone | Reflux | 85% |

| Methyl 3-(bromomethyl)benzoate | 2-Cyanophenol | NaH | DMF | Room Temp. | 90% |

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol (B47542). organic-chemistry.orgnih.gov In this case, a 3-halobenzoic acid derivative could be coupled with 2-cyanophenol. Modern Ullmann-type reactions often use ligands to improve yields and reaction conditions. mdpi.com

Table 2: Representative Conditions for Ullmann Condensation

| Aryl Halide | Phenol | Catalyst | Ligand | Base | Solvent | Temperature | Yield (Illustrative) |

| Methyl 3-iodobenzoate | 2-Cyanophenol | CuI | Phenanthroline | Cs₂CO₃ | Dioxane | 110 °C | 75% |

| Methyl 3-bromobenzoate | 2-Cyanophenol | Cu₂O | DMEDA | K₂CO₃ | Toluene (B28343) | 120 °C | 70% |

Mitsunobu Reaction: The Mitsunobu reaction allows for the formation of an ether from an alcohol and a phenol with inversion of stereochemistry at the alcohol carbon. nih.govencyclopedia.pubrasayanjournal.co.in This reaction would involve reacting 3-(hydroxymethyl)benzoic acid with 2-cyanophenol in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). nih.gov

Table 3: Representative Conditions for Mitsunobu Reaction

| Alcohol | Phenol | Reagents | Solvent | Temperature | Yield (Illustrative) |

| Methyl 3-(hydroxymethyl)benzoate | 2-Cyanophenol | PPh₃, DIAD | THF | 0 °C to RT | 80% |

| 3-(Hydroxymethyl)benzoic acid | 2-Cyanophenol | PPh₃, DEAD | Dioxane | 0 °C to RT | 78% |

The cyano group on the phenoxy ring is a key feature of the target molecule. While starting with 2-cyanophenol is the most direct approach, the cyano group could also be introduced synthetically.

Sandmeyer Reaction: The Sandmeyer reaction is a well-established method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. nih.gov This would involve the synthesis of 3-((2-aminophenoxy)methyl)benzoic acid, followed by diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid) and subsequent treatment with a copper(I) cyanide salt. nih.gov

Table 4: Representative Conditions for Sandmeyer Reaction

| Starting Material | Reagents | Temperature | Yield (Illustrative) |

| 3-((2-Aminophenoxy)methyl)benzoic acid | 1. NaNO₂, HCl (aq) 2. CuCN, KCN | 0 - 5 °C | 70% |

| Methyl 3-((2-aminophenoxy)methyl)benzoate | 1. NaNO₂, H₂SO₄ (aq) 2. CuCN, NaCN | 0 - 5 °C | 75% |

The carboxylic acid moiety is another essential functional group. It is often introduced by using a starting material that already contains it or a precursor that can be easily converted.

Hydrolysis of Esters or Nitriles: A common strategy is to carry out the synthesis using an ester (e.g., methyl 3-(bromomethyl)benzoate) or a nitrile at the 3-position of the benzyl ring to protect the carboxylic acid functionality. The final step would then be the hydrolysis of the ester or nitrile to the carboxylic acid, typically under acidic or basic conditions. rasayanjournal.co.in

Oxidation of a Methyl or Alcohol Group: Alternatively, the synthesis could start with a precursor like 3-methyl- or 3-(hydroxymethyl)toluene. The ether linkage would be formed first, followed by the oxidation of the methyl or alcohol group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Multi-Component Reactions and Convergent Synthesis Approaches for Complex Analogues

For the synthesis of more complex analogues of this compound, multi-component reactions (MCRs) and convergent synthesis strategies offer significant advantages in terms of efficiency and diversity.

Convergent Synthesis: A convergent approach, as outlined in the retrosynthetic analysis, is highly suitable for this target molecule. sigmaaldrich.com The synthesis of the two key fragments, the substituted benzoic acid moiety and the substituted phenol, can be carried out independently. This allows for the late-stage coupling of diverse building blocks, enabling the rapid generation of a library of analogues with variations on both aromatic rings. For example, a variety of substituted 3-(halomethyl)benzoic acids can be coupled with a range of substituted 2-cyanophenols.

Multi-Component Reactions: While a specific MCR for the direct synthesis of this compound is not readily apparent, MCRs could be employed to synthesize the key building blocks. For instance, a multi-component reaction could be designed to generate a highly substituted phenol or benzoic acid derivative in a single step, which could then be used in a subsequent coupling reaction.

Stereoselective Synthesis Considerations for Related Chiral Analogues

While this compound itself is achiral, the introduction of stereocenters into the molecule would necessitate stereoselective synthetic methods.

Chiral Alcohols: If a chiral center is introduced in the benzylic position (i.e., replacing one of the benzylic hydrogens with a substituent), a stereoselective reduction of a corresponding ketone precursor could be employed using chiral reducing agents such as those derived from boranes (e.g., CBS catalyst) or chiral metal catalysts.

Atropisomerism: If bulky substituents were introduced at the ortho positions of both aromatic rings, restricted rotation around the C-O-C bond could lead to atropisomerism, resulting in chiral, non-interconverting enantiomers. The stereoselective synthesis of such atropisomeric diaryl ethers is a challenging but active area of research, often employing chiral catalysts to control the axial chirality during the C-O bond formation.

Methodological Innovations in Analog and Derivative Synthesis

The synthesis of this compound and its derivatives can be strategically approached by forming the central ether bond and subsequently modifying the peripheral functional groups. A key synthetic strategy involves the Williamson ether synthesis, a robust and widely used method for preparing ethers. researchgate.net

A plausible and innovative route to the core structure of this compound begins with the preparation of a suitable electrophile, such as methyl 3-(bromomethyl)benzoate. This can be achieved through the radical bromination of methyl 3-methylbenzoate (B1238549) using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

The subsequent and crucial step is the nucleophilic substitution reaction between methyl 3-(bromomethyl)benzoate and 2-cyanophenol. This reaction, a specific application of the Williamson ether synthesis, would be typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The base deprotonates the phenolic hydroxyl group of 2-cyanophenol, generating a nucleophilic phenoxide ion that then attacks the benzylic carbon of methyl 3-(bromomethyl)benzoate, displacing the bromide and forming the desired ether linkage. The final step to obtain the target acid would be the hydrolysis of the methyl ester.

Innovations in this synthetic approach can focus on several aspects to improve efficiency, yield, and substrate scope. These include the use of alternative coupling partners and catalytic systems for the etherification step. For instance, instead of a halomethyl derivative, one could employ a 3-methylbenzoic acid derivative with a leaving group activated by other means.

Furthermore, advancements in copper- and palladium-catalyzed cross-coupling reactions offer powerful alternatives for the formation of the diaryl ether bond, a key structural motif in these compounds. rsc.org These methods can often tolerate a wider range of functional groups and may proceed under milder conditions than the classical Williamson ether synthesis.

Once the core this compound scaffold is synthesized, a variety of analogs and derivatives can be prepared through derivatization of the carboxylic acid and cyano groups, or by modifications on the aromatic rings.

The carboxylic acid group is a versatile handle for derivatization. Standard esterification or amidation reactions can be employed to generate a library of esters and amides. For example, reaction with various alcohols in the presence of an acid catalyst or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) would yield the corresponding esters. Similarly, reaction with amines using coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can produce a range of amide derivatives.

The nitrile group can also be a site for chemical modification. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations open up further avenues for derivatization.

Below is a table detailing some of the potential analogs and derivatives of this compound that can be synthesized using these innovative methodologies.

| Compound Name | Structure | Synthetic Methodology Highlights | Potential Research Area |

| This compound | C15H11NO3 | Williamson ether synthesis followed by ester hydrolysis. | Core scaffold for further derivatization. |

| Methyl 3-(2-cyanophenoxymethyl)benzoate | C16H13NO3 | Williamson ether synthesis between methyl 3-(bromomethyl)benzoate and 2-cyanophenol. | Intermediate for the synthesis of other derivatives. |

| 3-(2-Cyanophenoxymethyl)benzamide | C15H12N2O2 | Amidation of this compound. | Introduction of hydrogen bond donors and acceptors. |

| [3-(2-Cyanophenoxymethyl)phenyl]methanol | C15H13NO2 | Reduction of the carboxylic acid group of the parent compound. | Modification of the benzylic position. |

| 3-(2-Aminomethylphenoxymethyl)benzoic acid | C15H14N2O3 | Reduction of the nitrile group. | Introduction of a basic center. |

This structured approach, combining established reactions with modern catalytic methods, provides a powerful platform for the synthesis of a diverse library of this compound analogs and derivatives for further scientific investigation.

Chemical Reactivity and Transformation Studies of 3 2 Cyanophenoxymethyl Benzoic Acid

Reactivity of the Carboxyl Group

The carboxylic acid functional group is a primary site of reactivity in the molecule, readily undergoing reactions typical of aromatic acids.

Esterification and Amidation Reactions

The carboxyl group of 3-(2-cyanophenoxymethyl)benzoic acid is expected to undergo esterification with alcohols under acidic conditions, a classic transformation known as Fischer esterification. This equilibrium-driven process typically involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an addition-elimination mechanism where the alcohol acts as a nucleophile attacking the protonated carbonyl carbon. msu.edu

Similarly, amidation can be achieved by converting the carboxylic acid into a more reactive acyl derivative, such as an acyl chloride, which then reacts with ammonia (B1221849) or a primary/secondary amine. turito.com Alternatively, direct amidation can be accomplished using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxyl group for nucleophilic attack by the amine.

| Reaction | Reagents | Product Type | Mechanism |

| Esterification | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄) | Ester | Addition-Elimination |

| Amidation | 1. SOCl₂ or PCl₅2. Amine (RNH₂) | Amide | Nucleophilic Acyl Substitution |

| Amidation | Amine (RNH₂), Coupling Agent (e.g., DCC) | Amide | Carboxyl Activation |

Salt Formation and Coordination Chemistry

As a carboxylic acid, this compound is acidic and reacts readily with bases to form the corresponding carboxylate salt (benzoate). turito.comquora.com For instance, treatment with sodium hydroxide (B78521) yields sodium 3-(2-cyanophenoxymethyl)benzoate. The formation of salts is a fundamental acid-base reaction. rsc.orgwikipedia.orgfao.org

The resulting benzoate (B1203000) anion is a versatile ligand in coordination chemistry. It can coordinate to metal centers through its oxygen atoms in several modes, including monodentate, bidentate chelating, and bidentate bridging fashions. mdpi.commdpi.comccspublishing.org.cn This allows for the construction of a diverse array of metal-organic complexes, including discrete molecules and coordination polymers with one-, two-, or three-dimensional structures. mdpi.comacs.org The specific coordination mode and resulting structure are influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands. mdpi.com

Aromatic Ring Reactivity and Substituent Effects on the Benzoic Acid and Phenoxy Moieties

The molecule contains two aromatic rings, each with a distinct substitution pattern that governs its susceptibility and regioselectivity toward electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The rate and position of the substitution are controlled by the electronic properties of the substituents already present on the ring. pressbooks.publibretexts.orgleah4sci.com

Reactivity of the Phenoxy Moiety: The phenoxy ring is substituted with an ether linkage (-OCH₂-) and a cyano group (-CN). The ether oxygen is an electron-donating group through resonance, making it an activating group and an ortho, para-director. libretexts.orgorganicchemistrytutor.com Conversely, the cyano group is strongly electron-withdrawing, acting as a deactivating group and a meta-director. In this competitive scenario, the activating ortho, para-directing effect of the ether group typically governs the position of substitution. The position para to the ether is substituted. Therefore, electrophiles are expected to attack the positions ortho to the ether linkage, which are also conveniently meta to the deactivating cyano group.

| Ring Moiety | Substituent | Effect on Reactivity | Directing Influence | Predicted Position of Attack |

| Benzoic Acid | -COOH | Strongly Deactivating | meta | C5 |

| -CH₂O-(C₆H₄CN) | Weakly Deactivating | ortho, para | (Minor influence) | |

| Phenoxy | -OCH₂- | Activating | ortho, para | C3, C5 (relative to ether) |

| -CN | Strongly Deactivating | meta | (Reinforces C3, C5 attack) |

Nucleophilic Aromatic Substitution Involving the Cyano or Phenoxy Groups

Nucleophilic aromatic substitution (SNAr) is less common than EAS and generally requires a good leaving group and the presence of strong electron-withdrawing groups positioned ortho or para to it. libretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

Involving the Cyano or Phenoxy Groups: In the this compound molecule, neither ring is well-suited for a typical SNAr reaction. The phenoxy ring contains a strongly electron-withdrawing cyano group. If a good leaving group (e.g., a halide) were present at the ortho or para position relative to this cyano group, nucleophilic substitution would be feasible. However, the cyano group itself is not a typical leaving group in SNAr reactions. Similarly, the entire phenoxy group is a very poor leaving group, and its displacement from the benzylic carbon would proceed through an SN1 or SN2 pathway, not an SNAr reaction on the benzoic acid ring. Direct nucleophilic displacement of the phenoxy group from the aromatic ring is not a feasible pathway under normal conditions. libretexts.org

Functional Group Interconversions (e.g., reduction or hydrolysis of the cyano group)

The chemical versatility of this compound is largely defined by its three primary functional groups: the cyano group (-C≡N), the ether linkage (-O-), and the carboxylic acid group (-COOH). The cyano group, in particular, is a valuable synthetic handle that can be converted into several other important functionalities, primarily through reduction and hydrolysis. lumenlearning.com

Reduction of the Cyano Group

The nitrile functionality of this compound can be reduced to yield either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. chemistrysteps.com

Formation of Primary Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective for the complete reduction of nitriles to primary amines. jove.com This reaction involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org A subsequent aqueous workup protonates the resulting dianion to yield the primary amine. jove.com Catalytic hydrogenation, using hydrogen gas (H₂) in the presence of metal catalysts like palladium, platinum, or nickel, can also achieve this transformation. wikipedia.org Applying these methods to this compound would result in the formation of 3-(2-(Aminomethyl)phenoxymethyl)benzoic acid.

Formation of Aldehydes: For a partial reduction to an aldehyde, a milder and more sterically hindered reducing agent is required. chemistrysteps.com Diisobutylaluminum hydride (DIBAL-H) is commonly used for this purpose. wikipedia.orgvanderbilt.edu DIBAL-H adds a single hydride equivalent to the nitrile, forming a stable imine-aluminum complex. libretexts.org This intermediate is then hydrolyzed during the workup step to release the aldehyde, which in this case would be 3-(2-Formylphenoxymethyl)benzoic acid. chemistrysteps.com

| Reagent(s) | Reaction Type | Expected Product |

|---|---|---|

| 1. LiAlH₄ in ether 2. H₂O workup | Complete Reduction | 3-(2-(Aminomethyl)phenoxymethyl)benzoic acid |

| H₂ with Pd, Pt, or Ni catalyst | Catalytic Hydrogenation | 3-(2-(Aminomethyl)phenoxymethyl)benzoic acid |

| 1. DIBAL-H in toluene (B28343) 2. Acidic workup | Partial Reduction | 3-(2-Formylphenoxymethyl)benzoic acid |

Hydrolysis of the Cyano Group

The nitrile group is at the same oxidation state as a carboxylic acid and can be converted to this functionality through hydrolysis. lumenlearning.com This process can be catalyzed by either acid or base, with the reaction proceeding through an amide intermediate. libretexts.org

Acid-Catalyzed Hydrolysis: When heated under reflux with an aqueous acid, such as hydrochloric acid (HCl), the nitrile group undergoes hydrolysis to form a carboxylic acid. libretexts.orgchemguide.co.uk The reaction initially produces an amide, which is then further hydrolyzed under the acidic conditions to the corresponding carboxylic acid. chemistrysteps.com This transformation would convert this compound into 3-(2-Carboxyphenoxymethyl)benzoic acid.

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous base, like sodium hydroxide (NaOH), also facilitates hydrolysis. chemguide.co.uk In this case, the final product is the salt of the carboxylic acid (a carboxylate). chemistrysteps.com An acidic workup is then required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org Milder basic conditions may allow for the isolation of the intermediate amide. organicchemistrytutor.com

| Reagent(s) | Reaction Type | Intermediate Product | Final Product |

|---|---|---|---|

| H₃O⁺ (e.g., aq. HCl), heat | Acid-Catalyzed Hydrolysis | 3-(2-(Carbamoyl)phenoxymethyl)benzoic acid | 3-(2-Carboxyphenoxymethyl)benzoic acid |

| 1. OH⁻ (e.g., aq. NaOH), heat 2. H₃O⁺ workup | Base-Catalyzed Hydrolysis | Sodium 3-(2-(carbamoyl)phenoxymethyl)benzoate | 3-(2-Carboxyphenoxymethyl)benzoic acid |

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms for the interconversions of the cyano group is crucial for controlling reaction outcomes and optimizing conditions.

Mechanism of Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile's nitrogen atom by the acid catalyst. libretexts.orgorganicchemistrytutor.com This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water. lumenlearning.com Following the attack of water, a series of proton transfers occurs, leading to the formation of an imidic acid, which then tautomerizes to the more stable amide intermediate. chemistrysteps.com Under continued heating in acidic conditions, the carbonyl oxygen of the amide is protonated, activating it for another nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating ammonia (which is protonated to ammonium (B1175870) under acidic conditions) to yield the final carboxylic acid. organicchemistrytutor.com

Mechanism of Base-Catalyzed Hydrolysis: In basic media, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the nitrile group without prior activation. libretexts.orgchemistrysteps.com This forms an intermediate with a negative charge on the nitrogen, which is then protonated by water to form an imidic acid. chemistrysteps.com Tautomerization of the imidic acid yields the amide intermediate. libretexts.org The hydrolysis of the amide then proceeds by the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. The resulting tetrahedral intermediate expels an amide anion (⁻NH₂), a very strong base, which is immediately protonated by the solvent to form ammonia, yielding the carboxylate salt. youtube.com

Mechanism of Reduction with LiAlH₄: The reduction mechanism initiates with the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the nitrile carbon. chemistrysteps.comjove.com This breaks one of the pi bonds of the triple bond and forms an intermediate imine anion, which is stabilized by coordination to the aluminum species. chemistrysteps.com A second hydride ion is then delivered to the same carbon, breaking the remaining pi bond and generating a dianion intermediate. jove.com The reaction is completed by an aqueous or acidic workup, where the highly polar metal-nitrogen bonds are hydrolyzed to form the final primary amine. chemistrysteps.com

Catalytic Applications in Derivatization and Functionalization

While direct studies on the catalytic applications of this compound are not prevalent, its structure lends itself to several potential roles in catalytic synthesis and derivatization.

The carboxylic acid moiety can serve as an anchoring group for immobilization onto solid supports, creating a heterogeneous catalyst. Furthermore, the molecule itself is a target for catalytic functionalization to generate a diverse library of derivatives. Transition metal-catalyzed cross-coupling reactions are a powerful tool for modifying aromatic systems. For instance, palladium-catalyzed reactions could be employed for the C-H functionalization of the benzoic acid ring, enabling the introduction of various substituents at the meta-position relative to the carboxyl group. nih.gov

The synthesis of benzoic acid derivatives itself often relies on catalytic methods. For example, the palladium-catalyzed hydroxycarbonylation of aryl iodides using carbon monoxide (which can be generated electrochemically from CO₂) is a modern approach to forming the benzoic acid structure. nih.gov This suggests a potential catalytic pathway for the synthesis of precursors to this compound.

Moreover, the functional groups on the molecule can direct or influence catalytic processes. Carboxylic acids have been shown to modulate the activity and selectivity in certain photoredox-catalyzed reactions and can direct C-H oxidation reactions under specific conditions. researchgate.netnih.gov This suggests that the benzoic acid portion of the molecule could play an active role in directing further functionalization on its own scaffold or on other substrates in a reaction mixture.

Computational and Theoretical Chemistry of 3 2 Cyanophenoxymethyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For 3-(2-Cyanophenoxymethyl)benzoic acid, these computational methods elucidate its electronic structure, which is fundamental to understanding its reactivity and potential applications.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry, energetics, and spectroscopic properties of chemical compounds. DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide a detailed understanding of the optimized geometry, including bond lengths and angles. vjst.vnvjst.vnresearchgate.net For derivatives of benzoic acid, DFT has been used to study their structure, vibrational frequencies, and electronic properties. vjst.vnresearchgate.net

Theoretical calculations for similar benzoic acid derivatives have shown good agreement with experimental data, particularly for dimeric structures that account for hydrogen bonding interactions. researchgate.net The molecular structure of benzoic acid and its derivatives is influenced by the formation of cyclic hydrogen bond dimers between the carboxylic acid groups. vjst.vn

Table 1: Theoretical Spectroscopic and Energetic Data for Benzoic Acid Derivatives (Illustrative)

| Property | Calculated Value | Method |

| HOMO-LUMO Gap | Varies with derivative | DFT/B3LYP/6-311++G(d,p) |

| Excitation Energy | Solvent-dependent | TD-DFT |

| Vibrational Frequencies | Matches experimental IR/Raman | DFT/B3LYP/6-311++G(d,p) |

Note: This table is illustrative and based on general findings for benzoic acid derivatives. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. pku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular reactivity; a smaller gap suggests higher reactivity. vjst.vnresearchgate.net

For aromatic compounds, FMO analysis can predict sites for electrophilic and nucleophilic attack. researchgate.net The distribution of HOMO and LUMO densities on the this compound molecule would indicate the most probable regions for chemical reactions. For instance, regions with high LUMO density are susceptible to nucleophilic attack, while areas with high HOMO density are prone to electrophilic attack. This analysis is crucial for understanding the molecule's interaction with other chemical species. pku.edu.cnnih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can provide valuable insights into the conformational flexibility of this compound, revealing how the molecule changes its shape in different environments. rsc.orgnih.govnih.gov The presence of flexible torsion angles, such as those around the ether linkage and the connection to the benzoic acid ring, allows the molecule to adopt various conformations. ucl.ac.uk

Solvation effects, which describe the interaction of a solute with a solvent, can be effectively studied using MD simulations. scielo.org.za The behavior of benzoic acid and its derivatives has been shown to be influenced by the solvent environment, affecting properties like solubility and the stability of different conformers. jbiochemtech.commdpi.com For example, polar solvents can facilitate electron transfer and enhance antioxidant activity in some benzoic acid derivatives. scielo.org.za MD simulations can model these interactions explicitly, providing a dynamic picture of how solvent molecules arrange around the solute and influence its behavior. rsc.orgwhiterose.ac.uk

In Silico Molecular Recognition Studies

In silico molecular recognition studies employ computational techniques to predict and analyze the interaction between a ligand, such as this compound, and a biological target, typically a protein. These methods are instrumental in drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.comnih.gov Docking simulations can be used to place this compound into the binding site of a target protein, predicting its binding mode and affinity. nih.govresearchgate.net The results of these simulations are often expressed as a docking score, which estimates the binding free energy. plos.orgresearchgate.net

These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov Understanding these binding modes is crucial for structure-based drug design, allowing for the optimization of the ligand to improve its binding affinity and selectivity for the target. mdpi.com

Table 2: Illustrative Docking Simulation Results for a Ligand with a Target Protein

| Parameter | Value |

| Docking Score (kcal/mol) | -X.X |

| Key Interacting Residues | Amino Acid 1, Amino Acid 2, ... |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-stacking |

Note: This table represents typical data obtained from a docking simulation and is for illustrative purposes only.

A pharmacophore model represents the essential three-dimensional arrangement of features that are necessary for a molecule to exert a particular biological effect. dovepress.comnih.gov These models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.govijper.org A pharmacophore model for a target of interest could be developed using the structural features of this compound that are critical for binding. nih.gov

Once a pharmacophore model is established, it can be used as a 3D query in virtual screening to search large databases of chemical compounds for molecules that match the pharmacophore features. dovepress.comresearchgate.net This process can identify novel compounds with the potential to bind to the same target, thus serving as a powerful tool in the design and discovery of new therapeutic agents. ijper.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing experimental efforts. For a molecule like this compound, QSAR models can be developed to predict a range of activities, such as its potential as a phenoloxidase inhibitor or its antioxidant capacity.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of molecules with known activities, structurally related to this compound, is compiled.

Molecular Descriptor Calculation: A variety of numerical values, known as molecular descriptors, are calculated for each molecule in the dataset. These descriptors quantify different aspects of the molecular structure, including electronic, steric, and hydrogen-bonding properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are employed to create a mathematical equation that correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics to ensure its reliability.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.govnih.gov These approaches analyze the steric and electrostatic fields surrounding the molecules, providing a 3D map of regions where modifications to the structure would likely enhance or diminish activity. For instance, a CoMSIA model might indicate that increasing the hydrogen-bond donor character in a specific region of the molecule could lead to improved biological activity. nih.gov

The insights gained from QSAR models can guide the design of new derivatives of this compound with potentially enhanced activities. For example, if a model suggests that a bulkier substituent at a particular position would be beneficial, chemists can synthesize and test such analogs.

Table 1: Key Concepts in QSAR Modeling

| Term | Description |

| Molecular Descriptors | Numerical values that characterize the chemical structure of a molecule. |

| CoMFA | Comparative Molecular Field Analysis; a 3D-QSAR technique that uses steric and electrostatic fields. |

| CoMSIA | Comparative Molecular Similarity Indices Analysis; a 3D-QSAR technique that includes additional fields like hydrophobic and hydrogen-bond donor/acceptor. nih.gov |

| Predictive r² (q²) | A statistical measure of the predictive power of a QSAR model, determined through cross-validation. |

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical chemistry provides the means to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose. scielo.org.zadergipark.org.trresearchgate.net

The process of predicting spectroscopic parameters for this compound would typically involve the following steps:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its most stable conformation (lowest energy state). This is often done using a specific functional, such as B3LYP or M06-2X, in combination with a basis set like 6-311++G(d,p). scielo.org.za

Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the positions of absorption bands in the infrared (IR) spectrum. The results can help in assigning the vibrational modes of the molecule, such as the characteristic stretching frequencies of the cyano (C≡N) and carboxylic acid (C=O) groups.

NMR Chemical Shift Calculations: The nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. dergipark.org.tr These theoretical shifts, when compared to experimental data, can confirm the connectivity of atoms within the molecule.

Electronic Transition Calculations: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). dergipark.org.tr This provides information about the electronic transitions within the molecule, such as the wavelengths of maximum absorption (λmax).

Computational studies on similar benzoic acid derivatives have shown good agreement between theoretically predicted and experimentally measured spectroscopic data. dergipark.org.trresearchgate.net For instance, the calculated vibrational frequencies are often scaled by a small factor to account for systematic errors in the theoretical methods, leading to excellent correspondence with experimental IR spectra.

Table 2: Theoretical Methods for Spectroscopic Prediction

| Spectroscopic Technique | Theoretical Method | Predicted Parameters |

| Infrared (IR) Spectroscopy | DFT Frequency Calculation | Vibrational Frequencies (cm⁻¹) |

| Nuclear Magnetic Resonance (NMR) | GIAO (Gauge-Independent Atomic Orbital) | Chemical Shifts (ppm) |

| UV-Vis Spectroscopy | TD-DFT (Time-Dependent DFT) | Excitation Energies (nm), Oscillator Strengths |

The ability to predict spectroscopic parameters is a powerful tool in the study of new molecules like this compound. It allows for a deeper understanding of the molecule's structure and electronic properties before it is even synthesized, accelerating the process of chemical research and discovery.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Cyanophenoxymethyl Benzoic Acid Derivatives

Systematic Modification of the Benzoic Acid Moiety and its Influence on Molecular Functionality

The benzoic acid group is a cornerstone of the scaffold's functionality, primarily due to its acidic nature and its ability to engage in crucial intermolecular interactions such as hydrogen bonding and ionic interactions. Modifications to this part of the molecule can profoundly alter a compound's pharmacokinetic and pharmacodynamic properties.

Key Modifications and Their Effects:

Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with bioisosteres—functional groups with similar physicochemical properties—is a common strategy in drug design to improve metabolic stability or membrane permeability. Tetrazoles, for instance, are common replacements that can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid.

Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide neutralizes its acidic charge. This modification can enhance cell membrane permeability but often comes at the cost of losing a critical ionic interaction point with the biological target. These derivatives can, however, act as prodrugs, being hydrolyzed back to the active carboxylic acid form in vivo.

| Modification to Benzoic Acid Moiety | Predicted Impact on Molecular Functionality | Rationale |

| Shift Carboxyl to ortho-position | Altered binding geometry; potential for intramolecular H-bonding. | Changes spatial relationship with the rest of the molecule; proximity to the ether oxygen may facilitate internal hydrogen bonds. |

| Shift Carboxyl to para-position | Significant change in vector and distance of the acidic group. | Creates a more linear molecular shape, which may not fit in the target binding site. |

| Replacement with Tetrazole | Maintained acidic character with improved metabolic stability. | Tetrazole is a well-established bioisostere for carboxylic acid, resisting common metabolic pathways. |

| Conversion to Methyl Ester | Increased lipophilicity; loss of ionic interaction. | Neutralizes the charge, which can improve passive diffusion across membranes but removes a key binding feature. |

Exploration of Substituent Effects on the Phenoxymethyl (B101242) Ring on Molecular Recognition and Activity

The phenoxymethyl ring, bearing the cyano substituent, offers a broad surface for modification. Alterations here can influence the molecule's electronic properties, hydrophobicity, and steric profile, all of which are critical for molecular recognition.

Research on analogous structures, such as phenoxyacetic and benzyloxyacetic acid derivatives, has shown that the potency of these molecules can be positively correlated with the hydrophobicity (π values) and electron-withdrawing nature (σ constants) of substituents on the phenyl ring sigmaaldrich.com. Hydrophilic substituents may also be crucial for interacting with polar amino acid residues in a target binding site nih.govijarsct.co.in.

Table of Substituent Effects:

| Substituent at C4-position | Electronic Effect | Steric Effect | Predicted Influence on Activity |

| -H (unsubstituted) | Neutral | Minimal | Baseline activity. |

| -Cl (Chloro) | Electron-withdrawing, Halogen bonding potential | Small | May enhance binding through favorable electronic or halogen bond interactions. |

| -CH₃ (Methyl) | Electron-donating | Small | Could increase hydrophobic interactions, potentially improving potency. |

| -OCH₃ (Methoxy) | Electron-donating, H-bond acceptor | Medium | May introduce new hydrogen bond interactions but also adds steric bulk. |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Medium | Significantly alters electronics; potential for strong polar interactions. |

Investigating the Role of the Cyano Group in Molecular Recognition and Chemical Reactivity

The cyano group (-C≡N) is a unique and influential feature of the scaffold. Its linear geometry, dipole moment, and ability to act as a hydrogen bond acceptor make it a significant contributor to molecular binding and recognition.

Key Roles of the Cyano Group:

Dipolar and Hydrogen Bond Interactions: The nitrogen atom of the cyano group is a hydrogen bond acceptor, allowing it to form specific interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a protein's active site.

Electronic Influence: As an electron-withdrawing group, the cyano substituent modulates the electron density of the phenoxy ring, which can affect stacking interactions (e.g., π-π stacking) with aromatic amino acid residues like phenylalanine or tyrosine.

Metabolic Stability: The cyano group is generally metabolically stable and can block positions on the aromatic ring that might otherwise be susceptible to oxidative metabolism by cytochrome P450 enzymes.

Replacing the cyano group with other small, electron-withdrawing groups such as a nitro group or a trifluoromethyl group could help probe the relative importance of its electronic versus steric properties in molecular binding.

Linker Region Modifications and their Impact on Conformation and Intermolecular Interactions

The ether (-O-CH₂-) linkage between the two aromatic rings is not merely a spacer; its flexibility and chemical nature are crucial determinants of the molecule's three-dimensional conformation. This "linker" region dictates the relative orientation of the benzoic acid and cyanophenoxy moieties, which is paramount for optimal binding to a biological target.

Studies on similar diaryl ether or related structures have shown that modifying the linker can have profound effects on activity. Replacing the ether oxygen with a sulfur atom (thioether) or a methylene (B1212753) group (-CH₂-) would alter the bond angle and rotational freedom, thereby changing the molecule's preferred conformation nih.gov. Introducing rigidity, for example by incorporating the linker into a cyclic system, could lock the molecule into a bioactive conformation, potentially increasing potency. Conversely, extending the linker by adding more methylene units would increase flexibility and the distance between the two ring systems, which may be detrimental if a compact conformation is required for activity.

Development of Design Principles for Targeted Molecular Properties within the Cyanophenoxymethyl Benzoic Acid Scaffold

Based on the analysis of its structural components, a set of design principles can be formulated for optimizing molecules based on the 3-(2-Cyanophenoxymethyl)benzoic acid scaffold. The goal is to fine-tune the molecule's properties to achieve high potency and selectivity for a specific biological target.

Core Design Principles:

Preserve the Acidic Moiety: The carboxylic acid (or a suitable bioisostere like tetrazole) is likely a primary anchor for binding to many targets. Its position on the benzoic acid ring should be optimized to ensure correct geometry for this key interaction.

Tune Phenoxy Ring Electronics and Hydrophobicity: The substituents on the phenoxy ring should be chosen to complement the target's binding pocket. Small, electron-withdrawing, or hydrophobic groups are often favorable, but specific polar contacts may also be exploited.

Leverage the Cyano Group: The cyano group's position should be used to engage in specific hydrogen bonding or dipolar interactions. Its replacement can help to understand the precise nature of its contribution to binding affinity.

Optimize Linker Geometry: The conformation of the molecule, governed by the ether linker, must be carefully considered. Molecular modeling and conformational analysis are essential tools to predict how linker modifications will affect the spatial arrangement of the key pharmacophoric groups.

By systematically applying these principles, medicinal chemists can rationally design novel derivatives of this compound with enhanced biological activity and improved drug-like properties.

Advanced Analytical Methodologies for Research and Quality Control of 3 2 Cyanophenoxymethyl Benzoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of separation science and is indispensable for the analysis of multi-component samples, such as the reaction mixtures and final product of 3-(2-Cyanophenoxymethyl)benzoic acid synthesis. It allows for the separation of the target compound from starting materials, by-products, and degradation products, thereby enabling accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation (e.g., Reversed-Phase, Normal-Phase)

High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the analysis of non-volatile and thermally labile compounds like this compound. Both reversed-phase and normal-phase chromatography can be employed, with the choice depending on the specific analytical challenge.

Reversed-Phase HPLC (RP-HPLC) is the most common mode for the analysis of aromatic carboxylic acids due to its versatility and applicability to a wide range of polar and non-polar compounds. A typical RP-HPLC method for a compound like this compound would involve a C8 or C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The addition of an acid, like phosphoric acid or trifluoroacetic acid (TFA), to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. longdom.orgmdpi.com

Method development would focus on optimizing the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and detection wavelength to achieve adequate separation of the main peak from any impurities. Validation of the HPLC method is a critical step to ensure its reliability and is performed according to guidelines from the International Council for Harmonisation (ICH). nih.gov This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. longdom.orgmdpi.comlongdom.org

Table 1: Illustrative RP-HPLC Method Parameters and Validation Data for Aromatic Carboxylic Acids

| Parameter | Typical Value/Range |

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Validation Parameters | |

| Linearity Range | 0.5 - 150 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (RSD%) | < 2.0% |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

| Robustness | Unaffected by minor changes in flow rate and temperature |

This table presents typical values based on published methods for structurally similar aromatic carboxylic acids and is intended to be illustrative for this compound. longdom.orgmdpi.comlongdom.orgresearchgate.netnih.gov

Normal-Phase HPLC (NP-HPLC) can also be considered, particularly for the separation of isomers or when RP-HPLC does not provide adequate resolution. In NP-HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like isopropanol (B130326) or ethyl acetate). This technique is highly sensitive to water content in the mobile phase, which requires careful control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile and thermally stable analogue prior to GC-MS analysis. Silylation is the most common derivatization technique for compounds containing active hydrogens, such as carboxylic acids and phenols. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. nist.gov

The resulting TMS ester is significantly more volatile and can be readily analyzed by GC. The coupling of GC with a mass spectrometer (MS) allows for the identification of impurities based on their mass spectra and fragmentation patterns. The mass spectrum of the TMS derivative of a benzoic acid typically shows a prominent molecular ion peak (M+) and characteristic fragment ions resulting from the loss of a methyl group ([M-15]+) and the trimethylsiloxy group ([M-89]+). nih.govresearchgate.net

Table 2: Projected GC-MS Method Parameters for the Analysis of Derivatized this compound

| Parameter | Projected Condition |

| Derivatization | |

| Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction | 70 °C for 30 minutes |

| GC Conditions | |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 300 °C (hold 5 min) |

| MS Conditions | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

This table outlines projected conditions based on established methods for the GC-MS analysis of silylated aromatic carboxylic acids. nist.govnih.govpsu.edu

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS/MS, Isotope Dilution Mass Spectrometry)

Hyphenated techniques, which couple a separation technique with a detection technique, provide a higher degree of selectivity and sensitivity, making them ideal for the comprehensive analysis of complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is particularly useful for the trace-level quantification of compounds in complex matrices. For this compound, LC-MS/MS would typically be performed using an electrospray ionization (ESI) source in negative ion mode, which is well-suited for the analysis of carboxylic acids. The analysis is often conducted in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.govnih.gov This process provides a high degree of specificity and reduces background noise. For a compound like this compound, potential MRM transitions could involve the fragmentation of the parent ion to yield ions corresponding to the loss of CO₂ or cleavage of the ether bond.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be employed for the derivatized compound to enhance selectivity and lower detection limits compared to single quadrupole GC-MS. Similar to LC-MS/MS, GC-MS/MS operating in MRM mode can be used for targeted impurity analysis.

Isotope Dilution Mass Spectrometry (IDMS) is a quantitative technique that provides a high level of accuracy and precision. It involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte. The ratio of the unlabeled analyte to the labeled internal standard is then measured by MS. This method effectively compensates for matrix effects and variations in sample preparation and instrument response.

Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis Spectroscopy)

UV-Vis spectroscopy is a simple, cost-effective, and rapid technique that can be used for the quantitative analysis of this compound, provided that no other components in the sample absorb at the analytical wavelength. The presence of the aromatic rings and the nitrile group in the molecule results in characteristic UV absorption bands. Substituted benzoic acids typically exhibit two main absorption bands, often referred to as the B-band and the C-band. ekb.eg The position and intensity of these bands are influenced by the nature and position of the substituents. For a compound like this compound, the primary absorption maximum (λmax) is expected in the range of 220-240 nm, with a weaker band at a longer wavelength. longdom.orgekb.eg

A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Development of Standardized Analytical Protocols for Research Applications and Robustness Studies

The development of standardized analytical protocols is crucial for ensuring the consistency and reliability of analytical data across different laboratories and over time. For a compound like this compound, this would involve the formalization of the optimized analytical methods described above into standard operating procedures (SOPs).

These SOPs should detail all aspects of the analysis, including:

Sample and standard preparation procedures.

A comprehensive list of reagents and materials.

Detailed instrument parameters for HPLC, GC-MS, or other techniques.

System suitability test (SST) criteria to ensure the analytical system is performing correctly before sample analysis.

Data processing and calculation methods.

Validation data and acceptance criteria.

Robustness studies are an integral part of method validation and are designed to evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters. longdom.orgmdpi.com For an HPLC method, these variations could include changes in the mobile phase pH, organic modifier composition, column temperature, and flow rate. longdom.orgmdpi.com The results of the robustness study are used to establish the operational limits of the method and to identify critical parameters that need to be carefully controlled.

By establishing and adhering to standardized and robust analytical protocols, researchers and quality control analysts can ensure the generation of high-quality, reproducible data for this compound, which is essential for its successful application in research and development. longdom.orgekb.egca.govscirp.org

Future Research Directions and Emerging Paradigms in the Study of Cyanophenoxymethyl Benzoic Acids

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of cyanophenoxymethyl benzoic acid derivatives. These computational tools can accelerate the identification of novel compounds with desired properties, bypassing the time-consuming and often serendipitous nature of traditional discovery methods.

Future research will likely focus on the development of predictive models for the bioactivity of these compounds. By training algorithms on existing datasets of benzoic acid derivatives, it may become possible to predict the biological effects of novel cyanophenoxymethyl benzoic acid structures with a high degree of accuracy. For instance, machine learning models are already being used to predict the estrogen receptor bioactivity of various chemicals, a methodology that could be adapted to this class of compounds. Such in silico screening would enable the rapid evaluation of vast virtual libraries of molecules, prioritizing those with the highest probability of interacting with specific biological targets.

Furthermore, AI can be instrumental in optimizing the physicochemical properties of lead compounds. Generative models can design molecules with improved solubility, metabolic stability, and target affinity, while simultaneously predicting potential toxicity. This data-driven approach will streamline the hit-to-lead and lead-optimization phases of drug discovery, making the process more efficient and cost-effective.

Table 1: Potential Applications of AI/ML in Cyanophenoxymethyl Benzoic Acid Research

| Application Area | Description | Potential Impact |

| Virtual Screening | High-throughput computational screening of virtual libraries to identify potential bioactive compounds. | Accelerated discovery of new lead compounds. |

| Bioactivity Prediction | Development of models to predict the biological activity of novel derivatives against various targets. | Prioritization of synthetic efforts on the most promising candidates. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early identification and mitigation of potential liabilities in drug development. |

| De Novo Design | Generative algorithms to design novel molecules with optimized properties. | Creation of patentable and highly effective new chemical entities. |

Novel Synthetic Methodologies for Sustainable and Efficient Production

The synthesis of 3-(2-Cyanophenoxymethyl)benzoic acid and its analogs typically involves the Williamson ether synthesis. Future research will undoubtedly focus on developing more sustainable and efficient versions of this and other synthetic routes. Green chemistry principles are becoming increasingly important in chemical manufacturing, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wjpmr.com

One promising area is the development of catalytic systems that can facilitate the etherification reaction under milder conditions and with higher atom economy. For example, advancements in catalytic Williamson ether synthesis are exploring the use of weak alkylating agents and high temperatures to create a more environmentally friendly process. acs.org The use of aqueous media, facilitated by surfactants, for the synthesis of related benzyloxy benzoic acids also presents a green alternative to traditional organic solvents. researchgate.net

Furthermore, flow chemistry and microwave-assisted synthesis are emerging as powerful tools for the efficient production of organic molecules. These technologies can offer precise control over reaction parameters, leading to higher yields, shorter reaction times, and improved safety profiles. The application of these modern synthetic techniques to the production of cyanophenoxymethyl benzoic acids could significantly enhance their accessibility for research and development.

Exploration of Advanced Materials Science Applications for Benzoic Acid Scaffolds

The rigid structure of the benzoic acid scaffold, combined with the functional versatility offered by the cyanophenoxy and carboxylic acid groups, makes cyanophenoxymethyl benzoic acids interesting candidates for applications in materials science. Future research is expected to explore the potential of these molecules as building blocks for novel functional materials.

One area of interest is the incorporation of these compounds into polymers. Benzoic acid and its derivatives have been studied for their ability to be segregated within the crystalline cavities of polymers, which can influence the material's properties. nih.gov The specific interactions of the cyanophenoxymethyl group could lead to unique self-assembly behaviors within a polymer matrix, potentially resulting in materials with tailored optical or mechanical properties.

Moreover, benzoic acid derivatives are being investigated as building blocks for on-surface C-C coupling reactions, a bottom-up approach to creating well-defined nanostructures on surfaces. researchgate.net The ability to form ordered molecular arrays could be exploited in the development of organic electronics, sensors, or catalytic surfaces. The specific stereochemistry and electronic properties of this compound could be leveraged to control the formation of these surface-confined architectures.

Elucidation of Diverse Molecular Targets and Interaction Mechanisms (e.g., enzyme inhibition, receptor binding)

A key area for future investigation is the comprehensive elucidation of the molecular targets and interaction mechanisms of this compound and its analogs. While the biological activities of this specific compound are not yet well-defined, the broader class of benzoic acid derivatives is known to interact with a variety of biological targets.

Molecular docking studies will be a crucial tool in this endeavor. By computationally modeling the interaction of these compounds with the active sites of various enzymes and receptors, researchers can generate hypotheses about their potential biological functions. For instance, benzoic acid derivatives have been docked against targets such as carbonic anhydrase and the main protease of SARS-CoV-2, providing insights into their potential as inhibitors. niscpr.res.inresearchgate.netnih.gov Similar in silico approaches can be applied to a wide range of proteins to identify potential targets for cyanophenoxymethyl benzoic acids.

Experimental validation of these computational predictions will be essential. This will involve in vitro assays to measure enzyme inhibition or receptor binding. For example, studies on other benzoic acid derivatives have demonstrated their ability to inhibit enzymes like polyphenol oxidase and to bind to receptors such as the insulin (B600854) receptor. nih.govnih.gov Understanding the structure-activity relationships (SAR) through systematic modification of the cyanophenoxymethyl benzoic acid scaffold will be critical for optimizing their potency and selectivity for specific targets.

Design of Next-Generation Benzoic Acid-Based Chemical Probes and Research Tools

The unique chemical structure of this compound provides a versatile scaffold for the design of next-generation chemical probes and research tools. These probes are invaluable for studying biological processes in real-time and with high specificity.

One exciting avenue is the development of fluorescent probes. By chemically modifying the benzoic acid or cyanophenoxy rings, it may be possible to create molecules that exhibit changes in their fluorescent properties upon binding to a specific target or in response to a change in their local environment. The design of such probes often relies on principles like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). The cyanophenyl group, with its electron-withdrawing nature, could play a key role in modulating the photophysical properties of a fluorescently labeled derivative. The development of probes based on various scaffolds is an active area of research. nih.govmdpi.comnih.gov

Furthermore, these molecules could be developed into activity-based probes (ABPs). ABPs are designed to covalently bind to the active site of a specific enzyme, allowing for its detection and characterization within complex biological samples. By incorporating a reactive group and a reporter tag (such as a fluorophore or a biotin (B1667282) moiety) onto the cyanophenoxymethyl benzoic acid scaffold, researchers could create powerful tools for enzyme profiling and inhibitor discovery. The design of such probes is a sophisticated process that can be guided by a "reverse design" approach, starting from a known binder. ethz.ch The development of selective chemical probes for various biological targets is a rapidly advancing field. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-(2-Cyanophenoxymethyl)benzoic acid, and how can reaction conditions be experimentally optimized?

Methodological Answer: The synthesis of aromatic benzoic acid derivatives often employs cross-coupling reactions. For this compound, a Suzuki-Miyaura coupling reaction (using Pd catalysts) is a viable route. Key parameters include:

- Catalyst system : PdCl₂ with ligands (e.g., phosphine-based) for enhanced reactivity .

- Temperature : 45–60°C to balance reaction rate and side-product formation .

- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .

Q. Experimental Optimization Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst loading | 1–2 mol% Pd | ↑ Yield (70–90%) |

| Reaction time | 1–3 hours | Minimizes decomposition |

| Base | NaOH or K₂CO₃ | Neutralizes byproducts |

Validation : Monitor reaction progress via TLC and isolate products using column chromatography. Confirm purity via NMR and LC-MS .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to resolve aromatic protons and confirm substitution patterns. For example, the cyanophenoxymethyl group shows distinct δ 7.16–7.35 ppm (aromatic protons) and δ 118.5 ppm (CN carbon) .

- LC-MS : Employ reverse-phase LC-MS for quantification and detection of impurities. Use electrospray ionization (ESI) in negative mode for benzoic acid derivatives .

- X-ray Crystallography : For structural confirmation, refine data using SHELXL (e.g., space group determination, thermal parameter adjustments) .

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement of this compound?

Methodological Answer: Discrepancies in X-ray data (e.g., thermal motion, twinning) require iterative refinement:

Data Collection : Use high-resolution synchrotron data (≤ 0.8 Å) to reduce noise .

Software Tools : Apply SHELXL for anisotropic displacement parameter refinement. For twinned crystals, use SHELXD for dual-space solution .

Validation : Cross-check with computational models (DFT-optimized geometries) to validate bond lengths and angles .

Q. Example Workflow :

- Initial model → SHELXS (phase solution) → SHELXL (refinement with restraints) → PLATON validation.

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

Methodological Answer:

- Target Selection : Screen against enzymes with known benzoic acid affinity (e.g., cyclooxygenase-2, carbonic anhydrase) .

- SAR Probes :

- Modify substituents (e.g., replace cyano with fluoro) to assess electronic effects.

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

- Data Analysis : Correlate IC₅₀ values with Hammett constants (σ) or steric parameters .

Case Study : In sulfonamide derivatives, the cyanophenoxymethyl group enhances hydrophobic interactions with enzyme pockets, reducing IC₅₀ by 40% compared to unsubstituted analogs .

Q. How can conflicting spectroscopic data (e.g., NMR vs. LC-MS) be systematically addressed?

Methodological Answer:

Cross-Validation :

- Compare NMR integration ratios with LC-MS purity percentages. Discrepancies >5% suggest impurities .

- Use heteronuclear correlation spectroscopy (HSQC) to resolve overlapping ¹H signals .

Advanced Techniques :

- High-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Dynamic NMR (variable-temperature studies) to detect conformational exchange .

Example : A ¹³C NMR signal at δ 167.1 ppm (carboxylic acid) may split in impure samples; LC-MS can identify co-eluting contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.